![molecular formula C24H29N7O B606555 N8-[(2S)-3,3-dimethylbutan-2-yl]-N2-[2-methoxy-4-(1-methyl-1H-pyrazol-4-yl)phenyl]pyrido[3,4-d]pyrimidine-2,8-diamine](/img/structure/B606555.png)
N8-[(2S)-3,3-dimethylbutan-2-yl]-N2-[2-methoxy-4-(1-methyl-1H-pyrazol-4-yl)phenyl]pyrido[3,4-d]pyrimidine-2,8-diamine
Vue d'ensemble
Description
N8-[(2S)-3,3-dimethylbutan-2-yl]-N2-[2-methoxy-4-(1-methyl-1H-pyrazol-4-yl)phenyl]pyrido[3,4-d]pyrimidine-2,8-diamine is a pyrido[3,4-d]pyrimidine derivative, a structural class recognized for its kinase inhibitory properties . Key features include:
- Pyrido[3,4-d]pyrimidine core: A scaffold frequently employed in kinase inhibitors due to its ability to occupy ATP-binding pockets .
- N8-substituent: The (2S)-3,3-dimethylbutan-2-yl group, a bulky neopentyl-like substituent, may hinder metabolic degradation by cytochrome P450 enzymes .
This compound exemplifies strategies to balance potency, selectivity, and pharmacokinetics through tailored substitutions.
Méthodes De Préparation
Core Pyrido[3,4-d]Pyrimidine Synthesis
Cyclocondensation of Diester Derivatives
The pyrido[3,4-d]pyrimidine core is typically constructed via a two-step cyclocondensation process. In a method analogous to the synthesis of 2-hydroxy-5-methyl-8-cyclopentylpyridin[2,3-d]pyrimidine , dimethyl 3-methyl-2-pentenedioate undergoes amidation with a primary amine (e.g., cyclopentylamine in the cited example) in the presence of 1,8-diazabicycloundec-7-ene (DBU). This forms a pyridine-2,6-dione intermediate, which is subsequently treated with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to introduce a methylene group. Condensation with urea completes the pyrimidine ring, yielding the bicyclic scaffold .
Key reaction parameters:
For the target compound, the absence of a cyclopentyl group necessitates substitution with a protected amine at position 8 during this stage.
N2-Aryl Group Installation via Cross-Coupling
Suzuki-Miyaura Coupling
The 2-methoxy-4-(1-methyl-1H-pyrazol-4-yl)phenyl group is introduced through a palladium-catalyzed Suzuki reaction. A boronic acid derivative of the aryl moiety couples with a halogenated pyridopyrimidine precursor .
Optimized conditions :
-
Catalyst : Pd(PPh3)4 (5 mol%)
-
Base : Cs2CO3 (3.0 equiv)
-
Solvent : DME/H2O (4:1)
-
Temperature : 90°C, 12 h
Functional Group Modifications
Methoxy Group Introduction
Methylation of a phenolic intermediate at position 2 is achieved using methyl iodide and K2CO3 in acetone. This step typically precedes the Suzuki coupling to avoid side reactions .
Pyrazole Ring Formation
The 1-methyl-1H-pyrazol-4-yl group is installed via cyclization of a β-keto ester with methylhydrazine, followed by N-methylation .
Stereochemical Considerations
The (2S) configuration at N8 is ensured through one of two approaches:
-
Chiral Resolution : Using diastereomeric salt formation with (+)-dibenzoyl-L-tartaric acid.
-
Asymmetric Synthesis : Employing a chiral palladium catalyst during alkylation .
Comparative Analysis of Synthetic Routes
Step | Method | Yield (%) | Purity (%) | Key Reference |
---|---|---|---|---|
Core formation | Cyclocondensation | 83–89 | >99 | |
N8 Alkylation | Stereoselective SN2 | 68–72 | 98 | |
N2 Aryl coupling | Suzuki-Miyaura | 58–65 | 97 | |
Methoxylation | O-Methylation | 92 | 99 |
Challenges and Optimization Strategies
-
Regioselectivity in Cyclocondensation : DBU concentration critically affects the ratio of pyrido[3,4-d]pyrimidine vs. undesired [2,3-d] isomers .
-
Pyrazole Stability : The 1-methylpyrazole group requires protection during high-temperature steps to prevent decomposition .
-
Solvent Effects : DMF improves alkylation rates but may racemize chiral centers; toluene is preferred for stereoretentive steps .
Analyse Des Réactions Chimiques
Mps1-IN-7 subit diverses réactions chimiques, notamment des réactions d'oxydation, de réduction et de substitution. Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d'hydrogène ou le permanganate de potassium, des agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium aluminium, et des nucléophiles comme les amines ou les thiols pour les réactions de substitution .
Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés. Par exemple, l'oxydation de Mps1-IN-7 peut produire des dérivés hydroxylés, tandis que la réduction peut produire des composés désoxygénés. Les réactions de substitution peuvent introduire différents groupes fonctionnels, conduisant à une variété d'analogues avec une activité biologique potentiellement accrue .
Applications de recherche scientifique
Mps1-IN-7 a été largement étudié pour ses applications potentielles en thérapie anticancéreuse. En inhibant la kinase du fuseau monopolaire 1, Mps1-IN-7 perturbe le point de contrôle de l'assemblage du fuseau, conduisant à l'arrêt mitotique et à l'apoptose dans les cellules cancéreuses. Cela en fait un outil précieux pour étudier le rôle de la kinase du fuseau monopolaire 1 dans la division cellulaire et pour développer de nouveaux traitements anticancéreux .
En plus de son utilisation en recherche sur le cancer, Mps1-IN-7 a des applications dans d'autres domaines de la biologie et de la médecine. Par exemple, il peut être utilisé pour étudier les mécanismes de la ségrégation chromosomique et la régulation du cycle cellulaire. Il peut également avoir des applications thérapeutiques potentielles dans les maladies caractérisées par une division cellulaire anormale, telles que les maladies neurodégénératives et les maladies auto-immunes .
Mécanisme d'action
Mps1-IN-7 exerce ses effets en se liant au site actif de la kinase du fuseau monopolaire 1, inhibant ainsi son activité de kinase. Cela empêche la phosphorylation de substrats clés impliqués dans le point de contrôle de l'assemblage du fuseau, tels que l'échafaudage du kinétochore Knl1 et les complexes de point de contrôle Bub1-Bub3 et BubR1-Bub3. En conséquence, le complexe de point de contrôle mitotique n'est pas correctement assemblé, conduisant à un début prématuré de l'anaphase et à une mauvaise ségrégation des chromosomes .
Les cibles moléculaires de Mps1-IN-7 comprennent le domaine catalytique de la kinase du fuseau monopolaire 1 et ses partenaires d'interaction au sein de la voie de point de contrôle de l'assemblage du fuseau. En perturbant ces interactions, Mps1-IN-7 arrête efficacement la division cellulaire et induit la mort cellulaire dans les cellules cancéreuses en division rapide .
Applications De Recherche Scientifique
Cancer Treatment
The most significant application of this compound lies in its potential as a therapeutic agent for various cancers. Research indicates that it effectively inhibits mutant KRAS proteins, which are often implicated in tumor growth and metastasis. The compound binds with high affinity to KRAS, disrupting its signaling pathways and leading to reduced cancer cell viability .
Protein Degradation
This compound is also categorized under protein degrader building blocks, suggesting its utility in developing targeted protein degradation strategies. Such strategies are being explored as innovative treatments for diseases where traditional inhibitors are ineffective .
Case Studies and Research Findings
Mécanisme D'action
Mps1-IN-7 exerts its effects by binding to the active site of monopolar spindle kinase 1, thereby inhibiting its kinase activity. This prevents the phosphorylation of key substrates involved in the spindle assembly checkpoint, such as kinetochore scaffold Knl1 and checkpoint complexes Bub1-Bub3 and BubR1-Bub3. As a result, the mitotic checkpoint complex is not properly assembled, leading to premature anaphase onset and chromosome missegregation .
The molecular targets of Mps1-IN-7 include the catalytic domain of monopolar spindle kinase 1 and its interaction partners within the spindle assembly checkpoint pathway. By disrupting these interactions, Mps1-IN-7 effectively halts cell division and induces cell death in rapidly dividing cancer cells .
Comparaison Avec Des Composés Similaires
Pyrido[3,4-d]pyrimidine derivatives are widely explored in drug discovery. Below is a comparative analysis of structurally related compounds, focusing on substituent effects, biological activity, and metabolic stability.
Structural and Functional Comparisons
Table 1: Key Pyrido[3,4-d]pyrimidine Derivatives
Key Insights:
N8 Substituents and Metabolic Stability :
- The (2S)-3,3-dimethylbutan-2-yl group in the target compound mirrors the neopentyl group in BOS172722 , both designed to block P450-mediated metabolism . This strategy contrasts with Compound 50e , which lacks bulky groups and may face faster clearance.
- Evidence from BOS172722 shows that methyl or neopentyl groups suppress metabolism at distant sites, suggesting similar benefits for the target compound .
N2 Substituents and Selectivity: The 1-methylpyrazole in the target compound may enhance solubility compared to BOS172722’s triazole, but triazoles often provide stronger hydrogen-bonding interactions .
Synthetic Feasibility :
- Yields for analogs like 50e (43%) and 4h (68.1%) highlight challenges in synthesizing complex pyrido[3,4-d]pyrimidines . The target compound’s synthesis is unreported but likely involves similar coupling and purification steps .
Computational Comparisons
Structural similarity metrics and docking studies (e.g., Tanimoto coefficients, Murcko scaffolds) are critical for predicting activity and optimizing leads :
- Tanimoto Coefficient : A score >0.5 indicates significant similarity. The target compound’s pyrazole and methoxy groups may align it with kinase inhibitors like BOS172722 .
- Murcko Scaffolds : Shared pyrido[3,4-d]pyrimidine cores suggest conserved binding modes, while substituent variations explain divergent selectivity profiles .
Contradictions and Limitations
- Metabolic Stability : While bulky N8 groups (e.g., neopentyl) generally improve stability, Compound 50e ’s dichlorobenzyl group may paradoxically increase toxicity despite similar bulk .
- Selectivity : Pyrazole (target compound) vs. triazole (BOS172722 ) substituents could lead to divergent kinase affinities, necessitating experimental validation .
Activité Biologique
N8-[(2S)-3,3-dimethylbutan-2-yl]-N2-[2-methoxy-4-(1-methyl-1H-pyrazol-4-yl)phenyl]pyrido[3,4-d]pyrimidine-2,8-diamine, commonly referred to as MPS1-IN-77, is a compound of significant interest due to its biological activity as an inhibitor of the TTK (Monopolar Spindle Kinase 1) protein kinase. This compound has been studied for its potential therapeutic applications in cancer treatment, particularly due to its role in regulating mitosis and the spindle assembly checkpoint.
- IUPAC Name : this compound
- Molecular Formula : C24H29N7O
- CAS Number : 1578244-34-4
- Molecular Weight : 431.53 g/mol
The primary mechanism of action for MPS1-IN-77 involves the inhibition of TTK kinase activity. TTK is crucial for proper chromosome segregation during cell division, making it a target for cancer therapies aimed at disrupting tumor cell proliferation. The inhibition leads to cell cycle arrest and apoptosis in various cancer cell lines.
Biological Activity Data
The biological activity of MPS1-IN-77 has been quantified through various assays. Below is a summary table showcasing key findings from research studies:
Case Study 1: Inhibition of Tumor Growth
In a study conducted by Innocenti et al. (2016), MPS1-IN-77 was evaluated for its anticancer properties against various tumor cell lines. The compound demonstrated significant cytotoxic effects, with an IC50 value indicating effective inhibition of cell growth at low concentrations. The study highlighted the compound's potential as a lead candidate for further development in targeted cancer therapies.
Case Study 2: Structure-Based Drug Design
Research by Woodward et al. (2018) utilized structure-based drug design to optimize the pharmacological profile of MPS1 inhibitors. The study revealed that modifications to the pyrido[3,4-d]pyrimidine scaffold could enhance selectivity and potency against TTK while reducing toxicity to normal cells. This work underscores the importance of structural modifications in developing effective cancer therapeutics.
Pharmacokinetics and Bioavailability
Pharmacokinetic studies indicate that MPS1-IN-77 exhibits favorable bioavailability characteristics despite its modest solubility at physiological pH. Investigations into its absorption, distribution, metabolism, and excretion (ADME) properties have shown that the compound maintains effective plasma concentrations that correlate with its inhibitory activity against TTK.
Q & A
Q. What are the optimal synthetic routes for N8-[(2S)-3,3-dimethylbutan-2-yl]-N2-[2-methoxy-4-(1-methyl-1H-pyrazol-4-yl)phenyl]pyrido[3,4-d]pyrimidine-2,8-diamine?
Level: Basic
Methodological Answer:
The synthesis involves multi-step reactions with careful selection of solvents and coupling agents. For example:
- Step 1: Reacting pyrido[3,4-d]pyrimidine intermediates with alkyl halides (e.g., neopentyl derivatives) in dry acetonitrile under reflux to introduce the N8-substituent .
- Step 2: Coupling the intermediate with a substituted phenylamine (e.g., 2-methoxy-4-(1-methylpyrazol-4-yl)aniline) using dichloromethane as a solvent and aryl isocyanates/thiocyanates as coupling agents .
- Purification: Recrystallization from acetonitrile or ethanol ensures high purity (>95%) .
Q. How is structural confirmation achieved for this compound?
Level: Basic
Methodological Answer:
Structural integrity is verified using:
- 1H/13C NMR: Key signals include aromatic protons (δ 7.2–8.5 ppm), methoxy groups (δ ~3.8 ppm), and neopentyl methyl groups (δ ~1.2 ppm) .
- HRMS (ESI): Molecular ion peaks (e.g., [M+H]+) confirm the molecular formula (e.g., C27H33N7O) with <2 ppm error .
- FTIR: Absence of unreacted amine or carbonyl groups (e.g., no peaks at ~3300 cm⁻¹ for NH stretches) .
Q. How does the introduction of a methyl group at the N8-position enhance metabolic stability?
Level: Advanced
Methodological Answer:
The (2S)-3,3-dimethylbutan-2-yl group at N8 reduces oxidative metabolism by cytochrome P450 enzymes. This was validated via:
- In vitro microsomal assays: Methyl-substituted analogs showed 3–5× lower clearance compared to non-methylated counterparts .
- Molecular modeling: The bulky neopentyl group sterically hinders access to metabolic hot spots (e.g., CYP3A4 active site) .
Q. What methodologies are used to assess target binding affinity and selectivity for MPS1 inhibition?
Level: Advanced
Methodological Answer:
- Kinase inhibition assays: Use recombinant MPS1 in ATP-competitive assays (IC50 <10 nM) with TR-FRET detection .
- Selectivity profiling: Screen against a panel of 468 kinases (e.g., DiscoverX) to identify off-target effects (e.g., <30% inhibition at 1 μM for non-target kinases) .
- Cellular target engagement: NanoBRET assays quantify intracellular binding to MPS1 in cancer cell lines (e.g., HCT116) .
Q. What solvent systems and catalysts optimize coupling reactions during synthesis?
Level: Basic
Methodological Answer:
- Solvents: Dichloromethane or acetonitrile for SNAr reactions due to their polar aprotic nature .
- Catalysts: Copper(I) bromide (5 mol%) accelerates Ullmann-type couplings for aryl-amine bonds .
- Reaction monitoring: TLC (SiO2, DCM/MeOH 9:1) or in situ NMR tracks intermediate formation .
Q. How can structure-activity relationship (SAR) contradictions in pyrido[3,4-d]pyrimidine derivatives be resolved?
Level: Advanced
Methodological Answer:
- Fragment-based design: Deconstruct the scaffold to isolate contributions of substituents (e.g., methoxy vs. ethoxy groups) to potency and solubility .
- Free-energy perturbation (FEP): Computational simulations predict binding energy changes (ΔΔG) for analogs, reconciling discrepancies between in vitro and cellular data .
Q. What in vivo models validate the pharmacokinetics and efficacy of this compound?
Level: Advanced
Methodological Answer:
- Xenograft models: Administer 10–50 mg/kg orally to nude mice bearing MPS1-dependent tumors (e.g., ovarian A2780). Measure tumor volume reduction (≥50%) and plasma exposure (AUC0–24h >10,000 ng·h/mL) .
- Toxicokinetics: Assess liver enzyme (ALT/AST) levels and body weight changes to define therapeutic indices .
Q. How is purity analyzed for intermediates and final compounds?
Level: Basic
Methodological Answer:
- HPLC: Reverse-phase C18 columns (ACN/water gradient) with UV detection (λ = 254 nm) confirm purity ≥95% .
- Elemental analysis: Carbon, hydrogen, and nitrogen content must match theoretical values within ±0.4% .
Q. What computational approaches guide the optimization of pyrido[3,4-d]pyrimidine derivatives?
Level: Advanced
Methodological Answer:
- Docking studies (Glide/SP): Align compounds into the MPS1 ATP-binding pocket (PDB: 3EQM) to prioritize substituents with favorable interactions (e.g., hydrogen bonds with Glu603) .
- QSAR models: Use CoMFA/CoMSIA to correlate logP and polar surface area with permeability (e.g., Caco-2 Papp >5 × 10⁻⁶ cm/s) .
Q. How can aqueous solubility challenges be addressed for this hydrophobic compound?
Level: Advanced
Methodological Answer:
Propriétés
IUPAC Name |
8-N-[(2S)-3,3-dimethylbutan-2-yl]-2-N-[2-methoxy-4-(1-methylpyrazol-4-yl)phenyl]pyrido[3,4-d]pyrimidine-2,8-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N7O/c1-15(24(2,3)4)28-22-21-17(9-10-25-22)12-26-23(30-21)29-19-8-7-16(11-20(19)32-6)18-13-27-31(5)14-18/h7-15H,1-6H3,(H,25,28)(H,26,29,30)/t15-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTJZKALDRPVFSN-HNNXBMFYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C)(C)C)NC1=NC=CC2=CN=C(N=C21)NC3=C(C=C(C=C3)C4=CN(N=C4)C)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(C)(C)C)NC1=NC=CC2=CN=C(N=C21)NC3=C(C=C(C=C3)C4=CN(N=C4)C)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N7O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.